molecular formula C6H6F4O3 B14302998 Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate CAS No. 113341-47-2

Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate

Cat. No.: B14302998
CAS No.: 113341-47-2
M. Wt: 202.10 g/mol
InChI Key: VLRNUCHTONRFHZ-UHFFFAOYSA-N
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Description

Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate is an organic compound with the molecular formula C6H6F4O3 It is characterized by the presence of four fluorine atoms, a hydroxyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of fluorinated precursors and esterification reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures high yield and purity of the compound. Safety measures and environmental considerations are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce alcohols.

Scientific Research Applications

Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity. The hydroxyl and ester groups allow for various chemical modifications, making it a versatile compound in different applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
  • 2,3,5,6-Tetrafluoro-4-methylpyridine

Uniqueness

Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate is unique due to its specific arrangement of fluorine atoms and functional groups. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

113341-47-2

Molecular Formula

C6H6F4O3

Molecular Weight

202.10 g/mol

IUPAC Name

methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate

InChI

InChI=1S/C6H6F4O3/c1-13-4(12)2-3(11)6(9,10)5(7)8/h2,5,11H,1H3

InChI Key

VLRNUCHTONRFHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C(C(F)F)(F)F)O

Origin of Product

United States

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